2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. Its antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene core structure and exhibit comparable biological activities.
Indole derivatives: Indole derivatives also show diverse biological activities and are used in similar applications, such as antimicrobial and antioxidant agents.
Uniqueness
2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the dichlorophenyl and carbamothioyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13Cl2N3O2S2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-[(2,3-dichlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O2S2/c17-9-5-1-4-8(12(9)18)14(23)20-16(24)21-15-11(13(19)22)7-3-2-6-10(7)25-15/h1,4-5H,2-3,6H2,(H2,19,22)(H2,20,21,23,24) |
InChI Key |
CDRRDHBDYFYOQT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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